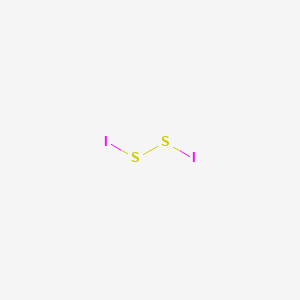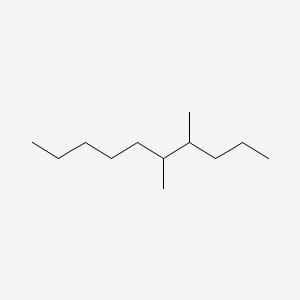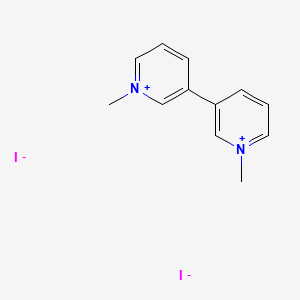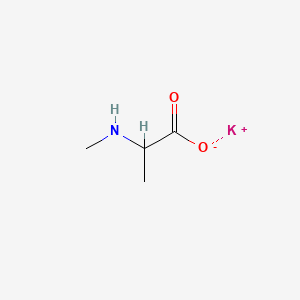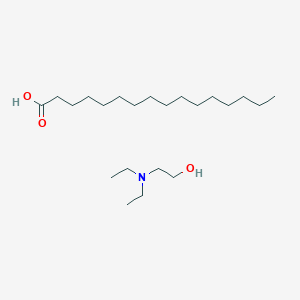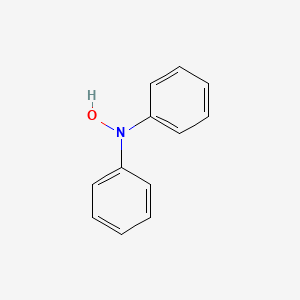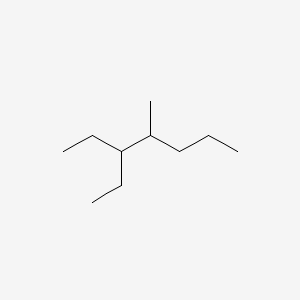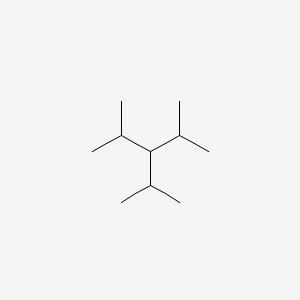
Bis(2-propylhexyl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-propylhexyl) phthalate is an organic compound with the chemical formula C28H46O4. It is a phthalate ester, commonly used as a plasticizer to increase the flexibility and durability of plastic materials. This compound is particularly valued in the production of polyvinyl chloride (PVC) products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-propylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-propylheptanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions include temperatures ranging from 130°C to 240°C and reaction times of 3 to 5 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in a reaction kettle, heated, and stirred under controlled conditions. After the reaction, the product undergoes purification steps, including dealcoholization and refining, to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-propylhexyl) phthalate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Esterification: Phthalic anhydride and 2-propylheptanol in the presence of an acid catalyst.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products:
Esterification: this compound.
Hydrolysis: Phthalic acid and 2-propylheptanol
Aplicaciones Científicas De Investigación
Bis(2-propylhexyl) phthalate is widely used in scientific research due to its role as a plasticizer. Its applications include:
Chemistry: Used in the synthesis of flexible PVC products and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its impact on human health, including its potential carcinogenic and reproductive toxicity effects.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of bis(2-propylhexyl) phthalate involves its interaction with cellular pathways and molecular targets. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and cell proliferation. This activation can lead to perturbation of fatty acid metabolism, induction of cell proliferation, and decreased apoptosis. Additionally, this compound can generate reactive oxygen species, leading to oxidative stress .
Comparación Con Compuestos Similares
Bis(2-propylhexyl) phthalate is often compared to other phthalate esters, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Similar in structure and used as a plasticizer, but with different toxicological profiles.
Diisononyl phthalate (DINP): Another plasticizer with a higher molecular weight, often used as a substitute for DEHP.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer used as an alternative to traditional phthalates
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in the plastic industry.
Propiedades
Número CAS |
85851-84-9 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
bis(2-propylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-9-15-21(13-7-3)19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-22(14-8-4)16-10-6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
Clave InChI |
NQHKLPYJSBLNDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


